molecular formula C7H3BrN2O2 B1331559 5-Bromo-2-cyanonicotinic acid CAS No. 914637-97-1

5-Bromo-2-cyanonicotinic acid

Cat. No. B1331559
M. Wt: 227.01 g/mol
InChI Key: ZXMOKCFTQRVZOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 5-bromo-2-cyanonicotinic acid has been explored in several studies. For instance, diorganotin esters of 5-bromonicotinic acid were prepared from 5-bromonicotinic acid and diorganotin oxides, leading to the formation of compounds with interesting coordination to tin atoms . Another study reported the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide from 5-bromoindazole-3-carboxylic acid methylester, showcasing the versatility of the bromo and cyano functional groups in facilitating the formation of complex molecules . Additionally, the conversion of a 5-bromo derivative of N b -methoxycarbonyl-L-tryptophan methyl ester into a 5-cyano derivative demonstrates the reactivity of the bromo group in nucleophilic substitution reactions .

Molecular Structure Analysis

The molecular structure of compounds related to 5-bromo-2-cyanonicotinic acid has been determined using various techniques such as X-ray crystallography. The crystal structure of a complex between 5-bromocytosine and phthaloyl-DL-glutamic acid revealed specific hydrogen bonding interactions, suggesting a typical binding mode between cytosine and acidic amino acid side groups . Similarly, the crystal structure of diorganotin esters of 5-bromonicotinic acid provided insights into the coordination chemistry of tin with the carboxylate and pyridine moieties of 5-bromonicotinic acid . The structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was also elucidated, showing intramolecular hydrogen bonding and π-π stacking interactions .

Chemical Reactions Analysis

The chemical reactivity of 5-bromo-2-cyanonicotinic acid and its derivatives has been investigated, particularly in the context of forming new bonds and structures. The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to form 6-aminonicotinic acid is an example of how brominated pyridines can be used in carbon-carbon bond-forming reactions . This study highlights the potential of using 5-bromo-2-cyanonicotinic acid derivatives in synthetic organic chemistry, especially in the context of green chemistry and the utilization of CO2 as a carbon source.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2-cyanonicotinic acid derivatives are closely related to their molecular structures. The presence of bromo and cyano groups significantly influences the electronic properties of the molecules, as well as their ability to participate in hydrogen bonding and coordination to metals . The spectroscopic characterization of these compounds, including IR and NMR spectroscopy, provides valuable information about their functional groups and the environment around the atoms within the molecules .

Scientific Research Applications

Electrocatalytic Synthesis

The electrocatalytic synthesis of 6-aminonicotinic acid, achieved by the electrochemical reduction of 2-amino-5-bromo and 2-amino-5-chloropyridine in the presence of CO2, showcases the role of 5-bromo-2-cyanonicotinic acid derivatives in synthesizing valuable compounds. Notably, the silver electrode demonstrated a significant electrocatalytic effect specifically for the reduction of the bromo derivative, making it a critical component in the electrosynthesis process (Gennaro et al., 2004).

Large Scale Preparation Methodology

A study presented an improved procedure for large-scale preparation of 5-bromo-2-hydroxynicotinic acid, highlighting the importance of 5-bromo-2-cyanonicotinic acid derivatives in scalable and efficient synthesis processes. This method avoids hazardous materials, providing a safe and high-yield production approach (Haché et al., 2002).

Electrocatalytic Carboxylation

The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid demonstrates another innovative application. This process, conducted under mild conditions and avoiding toxic solvents and catalysts, further underscores the potential of 5-bromo-2-cyanonicotinic acid derivatives in green chemistry and sustainable practices (Feng et al., 2010).

Anti-Proliferative Properties

Derivatives of 5-bromo-2-cyanonicotinic acid have been explored for their anti-proliferative activity. The synthesis of novel derivatives and their evaluation against human tumor cell lines highlights the potential therapeutic applications of these compounds in medical research (Liszkiewicz et al., 2003).

Synthesis and Characterization

The synthesis and spectroscopic characterization of compounds derived from 5-bromo-2-cyanonicotinic acid, such as 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, demonstrate the compound's utility in the synthesis of complex molecules. These studies provide detailed insights into the structural and chemical properties of these derivatives (Anuradha et al., 2014).

Safety And Hazards

The compound has been classified with the signal word 'Warning’ . Hazard statements include H302+H312+H332;H315;H319;H335 . Precautionary statements include P271;P280;P261 .

properties

IUPAC Name

5-bromo-2-cyanopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O2/c8-4-1-5(7(11)12)6(2-9)10-3-4/h1,3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMOKCFTQRVZOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650376
Record name 5-Bromo-2-cyanopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-cyanonicotinic acid

CAS RN

914637-97-1
Record name 5-Bromo-2-cyanopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-cyanonicotinic acid
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